molecular formula C23H23N3O3S2 B2483245 4-(N,N-diallylsulfamoyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide CAS No. 476625-99-7

4-(N,N-diallylsulfamoyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide

Cat. No. B2483245
CAS RN: 476625-99-7
M. Wt: 453.58
InChI Key: ULQXJBWOOIRRPQ-UHFFFAOYSA-N
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Description

The design and synthesis of N-(thiazol-2-yl) benzamide derivatives have attracted significant attention due to their potential biological activities and applications in various fields, excluding drug use and dosage information. The focus is on their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

Microwave irradiation offers a cleaner, more efficient, and faster method for the synthesis of N-(thiazol-2-yl) benzamide derivatives compared to traditional thermal heating. This approach has been used to synthesize a range of such compounds in good to excellent yields (Saeed, 2009).

Molecular Structure Analysis

The molecular structure of thiazolyl benzamide derivatives has been elucidated using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction analysis. These methods have helped in confirming the molecular frameworks and the presence of specific functional groups essential for their potential biological activities (Vellaiswamy & Ramaswamy, 2017).

Chemical Reactions and Properties

Thiazolyl benzamide derivatives have been synthesized through reactions involving base-catalyzed cyclization, showcasing their versatility in forming different chemical structures and the influence of substituents on their reactivity and properties (Yadav & Ballabh, 2020).

Physical Properties Analysis

The physical properties, such as solubility and melting points, of thiazolyl benzamide derivatives can vary widely depending on their specific structural features. These properties are crucial for understanding their behavior in different environments and potential applications outside of pharmacology (Horishny & Matiychuk, 2020).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, the formation of complexes with metals, and interactions with other molecules, are influenced by the thiazolyl and benzamide groups. These interactions can affect their potential as ligands in metal complexes and their fluorescence properties, which may have applications in materials science and sensing technologies (Narayana et al., 2004).

Scientific Research Applications

Synthesis and Microwave-Assisted Production

4-(N,N-diallylsulfamoyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is a compound related to a group of benzamides synthesized using microwave irradiation, which offers a cleaner, more efficient, and faster method compared to traditional thermal heating. This technique is significant in the field of medicinal chemistry for the rapid production of compounds with potential therapeutic applications (Saeed, 2009).

Antimicrobial Applications

Similar thiazole benzamide derivatives have been synthesized and demonstrated notable antimicrobial properties. These compounds have shown effectiveness against various bacterial and fungal strains, sometimes exceeding the potency of reference drugs. This indicates a potential for the development of new antimicrobial agents (Bikobo et al., 2017).

Antifungal Potential

Research into thiazole benzamide derivatives, closely related to 4-(N,N-diallylsulfamoyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide, has revealed their potential as antifungal agents. These compounds have been characterized and screened, showcasing their utility in combating fungal infections (Narayana et al., 2004).

Anticancer Research

There's ongoing research into benzamide derivatives for their anticancer properties. These compounds have been evaluated against various cancer cell lines, including breast, lung, colon, and ovarian cancer, showing moderate to excellent anticancer activity. This highlights the potential of thiazole benzamide derivatives in cancer treatment (Ravinaik et al., 2021).

Green Chemistry Synthesis

The synthesis of N-(thiazol-2-yl)benzamide derivatives aligns with green chemistry principles. These compounds have been produced in water, offering a more environmentally friendly and efficient approach to chemical synthesis, which is crucial for sustainable scientific practices (Horishny & Matiychuk, 2020).

Supramolecular Gelators

Research into N-(thiazol-2-yl) benzamide derivatives has explored their role as supramolecular gelators. This involves studying the impact of methyl functionality and multiple non-covalent interactions on their behavior, which has implications in materials science and drug delivery systems (Yadav & Ballabh, 2020).

properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S2/c1-4-14-26(15-5-2)31(28,29)20-12-10-19(11-13-20)22(27)25-23-24-21(16-30-23)18-8-6-17(3)7-9-18/h4-13,16H,1-2,14-15H2,3H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQXJBWOOIRRPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-diallylsulfamoyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide

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